1,1'-(Hexane-1,3-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Hexane-1,3-diyl)dibenzene is an organic compound characterized by a hexane chain flanked by two benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Hexane-1,3-diyl)dibenzene typically involves the reaction of benzene with hexane derivatives under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with hexane derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of 1,1’-(Hexane-1,3-diyl)dibenzene may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(Hexane-1,3-diyl)dibenzene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C), resulting in the formation of alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens, nitro groups, or alkyl groups replace hydrogen atoms on the benzene rings. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Halogens, nitrating agents, Lewis acids, and controlled temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes.
Wissenschaftliche Forschungsanwendungen
1,1’-(Hexane-1,3-diyl)dibenzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, materials science, and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which 1,1’-(Hexane-1,3-diyl)dibenzene exerts its effects depends on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, and other proteins, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1,1’-(1-Methyl-1,3-propanediyl)dibenzene
- 1,1’-(1-Propene-1,3-diyl)dibenzene
- 1,1’-(1-Buten-3-yne-1,4-diyl)dibenzene
Comparison: 1,1’-(Hexane-1,3-diyl)dibenzene is unique due to its specific hexane chain length and the positioning of the benzene rings. Compared to similar compounds with different alkyl chain lengths or unsaturation, it exhibits distinct physical and chemical properties, influencing its reactivity and applications. For example, the presence of a longer hexane chain may affect the compound’s solubility, melting point, and interaction with other molecules.
Eigenschaften
CAS-Nummer |
73476-00-3 |
---|---|
Molekularformel |
C18H22 |
Molekulargewicht |
238.4 g/mol |
IUPAC-Name |
1-phenylhexan-3-ylbenzene |
InChI |
InChI=1S/C18H22/c1-2-9-17(18-12-7-4-8-13-18)15-14-16-10-5-3-6-11-16/h3-8,10-13,17H,2,9,14-15H2,1H3 |
InChI-Schlüssel |
AFOYJWZLSSXZNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.